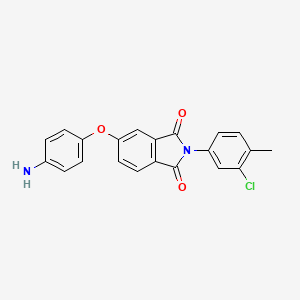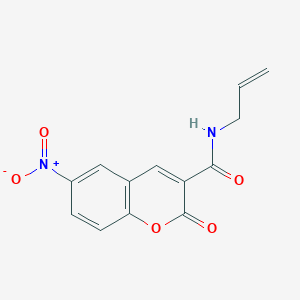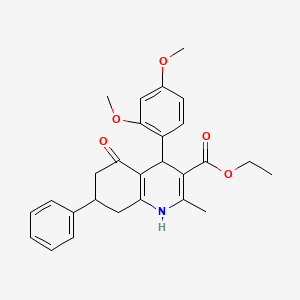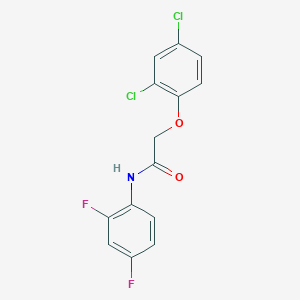![molecular formula C12H11Cl2N3O4S B5130755 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide, also known as DCMG, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonylurea family and has been shown to exhibit a variety of biochemical and physiological effects. In
科学的研究の応用
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide as a tool for studying the role of sulfonylurea receptors in cellular signaling pathways. Sulfonylurea receptors are a class of membrane proteins that play a critical role in insulin secretion and glucose homeostasis. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been shown to selectively bind to these receptors, making it a useful tool for studying their function.
作用機序
The mechanism of action of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide involves its binding to sulfonylurea receptors, which are located on the surface of pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in depolarization of the cell membrane and the subsequent release of insulin. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has also been shown to have effects on other cellular signaling pathways, including the regulation of calcium channels and the modulation of cyclic AMP levels.
Biochemical and Physiological Effects
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been shown to exhibit a variety of biochemical and physiological effects, including the stimulation of insulin secretion, the inhibition of platelet aggregation, and the modulation of ion channels. In addition, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising compound for the treatment of a variety of diseases.
実験室実験の利点と制限
One of the major advantages of using N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide in lab experiments is its high selectivity for sulfonylurea receptors. This selectivity allows researchers to study the function of these receptors in a highly specific manner. However, one limitation of using N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide is its relatively low potency compared to other sulfonylurea compounds. This can make it difficult to achieve the desired level of receptor occupancy in some experiments.
将来の方向性
There are many potential future directions for research involving N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide. One area of interest is the development of more potent analogs of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide that can be used in experiments requiring higher levels of receptor occupancy. Another area of interest is the investigation of the potential therapeutic applications of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide, particularly in the treatment of diseases such as diabetes and Alzheimer's disease. Finally, further studies are needed to fully elucidate the mechanism of action of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide and its effects on cellular signaling pathways.
合成法
The synthesis of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-isoxazolylmethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-methylglycine to yield the final product, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide. The synthesis of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.
特性
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O4S/c1-17(7-12(18)15-11-4-5-21-16-11)22(19,20)10-6-8(13)2-3-9(10)14/h2-6H,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONIGKLIMSJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NOC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)


![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130723.png)
![6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5130732.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5130737.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5130743.png)
![2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5130748.png)


![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)